Dimethyl 5-fluoropyridine-2,3-dicarboxylate Dimethyl 5-fluoropyridine-2,3-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 155702-14-0
VCID: VC0172069
InChI: InChI=1S/C9H8FNO4/c1-14-8(12)6-3-5(10)4-11-7(6)9(13)15-2/h3-4H,1-2H3
SMILES: COC(=O)C1=C(N=CC(=C1)F)C(=O)OC
Molecular Formula: C9H8FNO4
Molecular Weight: 213.164

Dimethyl 5-fluoropyridine-2,3-dicarboxylate

CAS No.: 155702-14-0

Cat. No.: VC0172069

Molecular Formula: C9H8FNO4

Molecular Weight: 213.164

* For research use only. Not for human or veterinary use.

Dimethyl 5-fluoropyridine-2,3-dicarboxylate - 155702-14-0

Specification

CAS No. 155702-14-0
Molecular Formula C9H8FNO4
Molecular Weight 213.164
IUPAC Name dimethyl 5-fluoropyridine-2,3-dicarboxylate
Standard InChI InChI=1S/C9H8FNO4/c1-14-8(12)6-3-5(10)4-11-7(6)9(13)15-2/h3-4H,1-2H3
Standard InChI Key UYCFMOIVNGROIO-UHFFFAOYSA-N
SMILES COC(=O)C1=C(N=CC(=C1)F)C(=O)OC

Introduction

PropertyValueReference
Molecular FormulaC₉H₈FNO₄
Molecular Weight213.163 g/mol
Exact Mass213.044 g/mol
LogP0.79390
Polar Surface Area (PSA)65.490 Ų
CAS Number155702-14-0

Structural Characteristics

The structural characteristics of dimethyl 5-fluoropyridine-2,3-dicarboxylate play a crucial role in determining its chemical reactivity and biological activity. The compound features a pyridine ring, which is a six-membered heterocyclic aromatic structure containing one nitrogen atom at position 1 . The incorporation of a fluorine atom at position 5 of the pyridine ring significantly influences the electronic distribution within the molecule, affecting its reactivity patterns. Fluorine, being the most electronegative element, withdraws electron density from the aromatic system, making the ring more electron-deficient and potentially more reactive toward nucleophilic attacks. The compound contains two methyl ester groups (-COOCH₃) at positions 2 and 3 of the pyridine ring, which are positioned adjacent to each other . This arrangement of ester groups creates a region of steric hindrance and electronic complexity that can influence interactions with biological targets, including enzymes and receptors.

Synthesis and Preparation

Synthetic Routes

ParameterValueReference
Starting Materials5-fluoropyridine-2,3-dicarboxylic acid, Methanol
CatalystSulfuric acid
Temperature80°C
Yield81%
ReferenceMetobo et al., 2006

Applications and Research Significance

Role in Organic Synthesis

As a functionalized pyridine derivative, dimethyl 5-fluoropyridine-2,3-dicarboxylate serves an important role in organic synthesis as an intermediate for the preparation of more complex heterocyclic systems. The pyridine core is present in numerous biologically active compounds and pharmaceutical agents, making derivatives like this fluorinated diester valuable in medicinal chemistry. The strategic positioning of the ester groups at the 2- and 3-positions of the pyridine ring creates opportunities for regioselective transformations and the construction of fused heterocyclic systems. The compound can potentially participate in various reactions typical of pyridine derivatives, including nucleophilic aromatic substitution, directed metalation, and cross-coupling reactions. These synthetic transformations can lead to structurally diverse compounds with applications in drug discovery, materials science, and agrochemical development.

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